(Cyclobutylmethyl)hydrazine

Übersicht

Beschreibung

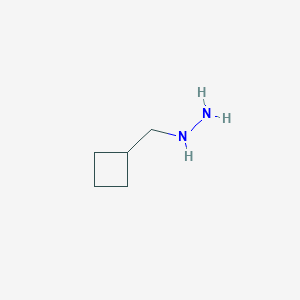

(Cyclobutylmethyl)hydrazine is a chemical compound that belongs to the class of hydrazines. It is a colorless liquid used in various fields such as medical research, environmental research, and industrial research. The compound’s structure consists of a cyclobutyl group attached to a methyl group, which is further connected to a hydrazine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclobutylmethyl)hydrazine can be achieved through various methods. One common approach involves the reaction of cyclobutylmethyl chloride with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclobutylmethyl)hydrazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Produces oxides and other oxygenated derivatives.

Reduction: Yields simpler hydrazine derivatives.

Substitution: Forms substituted hydrazine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antiviral Activity

(Cyclobutylmethyl)hydrazine derivatives have been investigated for their pharmacological properties, particularly as inhibitors of viral aspartate proteases. These enzymes are crucial for the replication of certain viruses, including HIV. Research indicates that hydrazine derivatives can interfere with the viral life cycle by inhibiting these proteases, thereby offering a potential therapeutic avenue for treating viral infections .

2. Structure-Activity Relationship Studies

Studies have shown that modifications to the cyclobutylmethyl group can significantly influence the biological activity of compounds. For instance, the replacement of certain side chains has been linked to changes in lipophilicity and potency against various biological targets. A notable study demonstrated that substituting a 2-methylpentyl side chain with a cyclobutylmethyl group led to a decrease in potency, highlighting the importance of structural optimization in drug design .

| Compound | Side Chain | Potency (EC50) | Log P |

|---|---|---|---|

| 1 | 2-Methylpentyl | 132 nM | 5.7 |

| 2 | Cyclobutylmethyl | Less potent | 4.5 |

Material Science

3. Synthesis of Novel Polymers

The cyclobutylmethyl structure has been utilized in the synthesis of novel polymeric materials. These materials exhibit enhanced thermal stability and mechanical properties compared to traditional polymers. The incorporation of this compound into polymer matrices has shown promise in developing high-performance materials for various applications, including aerospace and automotive industries .

Agricultural Chemistry

4. Pesticide Development

Research into hydrazine derivatives has also extended to agricultural applications, particularly in the development of new pesticides. Compounds based on this compound have demonstrated efficacy against certain pests while exhibiting low toxicity to non-target organisms. This dual benefit positions these compounds as attractive candidates for sustainable agricultural practices .

Case Studies

Case Study 1: Antiviral Compound Development

In a recent study, researchers synthesized a series of this compound derivatives to evaluate their effectiveness against HIV protease. The results indicated that specific modifications led to compounds with improved inhibitory activity compared to existing drugs. This study underscores the potential of this compound as a scaffold for developing new antiviral agents .

Case Study 2: Polymer Application in Aerospace

A research team explored the use of this compound in creating advanced composite materials for aerospace applications. The resulting polymers exhibited superior mechanical properties and thermal resistance, making them suitable for high-stress environments encountered in aerospace engineering. This application demonstrates the versatility of this compound beyond traditional chemical roles .

Wirkmechanismus

The mechanism by which (Cyclobutylmethyl)hydrazine exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its hydrazine moiety allows it to form stable complexes with metal ions, influencing enzymatic activities and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cyclopropylmethylhydrazine

- Cyclopentylmethylhydrazine

- Cyclohexylmethylhydrazine

Uniqueness

(Cyclobutylmethyl)hydrazine is unique due to its specific cyclobutyl group, which imparts distinct chemical and physical properties compared to other cycloalkylmethyl hydrazines. This uniqueness makes it valuable for specific applications where its particular reactivity and stability are advantageous .

Biologische Aktivität

(Cyclobutylmethyl)hydrazine, a derivative of hydrazine, is gaining attention for its potential biological activities. Hydrazines and their derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as a hydrazine derivative characterized by the presence of a cyclobutyl group attached to a methyl hydrazine moiety. The general structure can be represented as follows:

This compound possesses a unique arrangement that may influence its reactivity and interaction with biological targets.

Hydrazines generally exhibit biological activity through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Many hydrazine derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells. For instance, studies indicate that certain hydrazine derivatives can increase ROS levels, disrupting cellular homeostasis and promoting cell death in cancer lines .

- DNA Intercalation : Some hydrazines have been shown to intercalate into DNA structures, potentially leading to mutagenic effects. This property can be leveraged for anticancer drug development .

- Enzyme Inhibition : Hydrazines may inhibit key enzymes involved in metabolic pathways, such as monoamine oxidase, which has implications for their use in treating depression .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydrazine derivatives. For example, compounds similar to this compound have demonstrated:

- Cytotoxic Effects : Certain derivatives exhibit significant cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis in colorectal and ovarian cancer cells .

- Mechanistic Insights : Research indicates that these compounds may disrupt mitochondrial function and activate apoptotic pathways through ROS generation .

Antimicrobial Activity

Hydrazones derived from hydrazines are noted for their antimicrobial properties:

- Broad-Spectrum Activity : Studies have reported that hydrazone derivatives demonstrate activity against a range of pathogens, including bacteria and fungi. For instance, synthesized hydrazones have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Case Studies

- Cytotoxicity Evaluation : A study synthesized several this compound analogs and evaluated their cytotoxic effects across different cancer cell lines. The results indicated that some derivatives had IC50 values in the sub-micromolar range, suggesting potent anticancer activity .

- Antimicrobial Screening : Another research effort focused on synthesizing hydrazone derivatives from this compound and assessing their antimicrobial efficacy. The results showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .

Data Tables

Eigenschaften

IUPAC Name |

cyclobutylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-7-4-5-2-1-3-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNZABLXXHNXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602722 | |

| Record name | (Cyclobutylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894101-37-2 | |

| Record name | (Cyclobutylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.